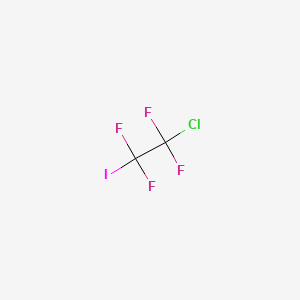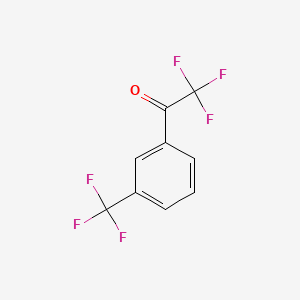
4-Ethyl-4'-(trans-4-Propylcyclohexyl)-1,1'-Biphenyl
Übersicht
Beschreibung
Trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C23H30 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flüssigkristallanzeigen (LCDs)
Diese Verbindung wird bei der Herstellung von LCDs eingesetzt, da sie in der Lage ist, stabile flüssigkristalline Phasen zu bilden. Der mesomorphe Bereich von 134,0 bis 169,0 °C zeigt seine Robustheit unter verschiedenen Temperaturbedingungen auf, wodurch er für Geräte geeignet ist, die über einen großen Bereich von Betriebstemperaturen eine konstante Leistung erfordern .
Thermotrope Flüssigkristalle
Die Fähigkeit der Verbindung, thermotropes flüssigkristallines Verhalten aufzuweisen, wird bei der Herstellung von thermotropen Flüssigkristallen genutzt. Diese Materialien ändern ihre optischen Eigenschaften in Reaktion auf Temperaturänderungen, was in Temperatursensoren und Stimmungsringen genutzt werden kann .
Nichtlineare optische Materialien
Nichtlineare optische (NLO) Materialien: sind für Anwendungen wie optisches Schalten und Modulation unerlässlich. Die strukturellen Eigenschaften dieser Biphenylverbindung, insbesondere ihre konjugierten Doppelbindungen, machen sie zu einem Kandidaten für die NLO-Materialforschung .
Arzneimittel-Abgabesysteme
Forscher untersuchen die Verwendung von flüssigkristallinen Verbindungen in gezielt wirkenden Arzneimittelabgabesystemen. Die strukturelle Spezifität und das Phasenverhalten dieser Verbindung können in pharmazeutischen Anwendungen kontrollierte Freisetzungsmechanismen ermöglichen .
Fortgeschrittene Polymersysteme
Die molekulare Struktur der Verbindung ist vorteilhaft für die Konstruktion von fortschrittlichen Polymersystemen mit wünschenswerten mechanischen und thermischen Eigenschaften. Sie kann in Polymere eingearbeitet werden, um ihre Festigkeit, Flexibilität und Haltbarkeit zu verbessern .
Elektrooptische Modulatoren
Im Bereich der Elektrooptik können die flüssigkristallinen Phasen dieser Verbindung durch elektrische Felder ausgerichtet werden, wodurch sie nützlich ist, um Licht in Geräten wie elektrooptischen Modulatoren und variablen optischen Dämpfern zu modulieren .
Chirales Synthesemedium
Die Chiralität der Cyclohexylgruppe in dieser Verbindung bietet Potenzial als Medium für die chirale Synthese. Sie könnte verwendet werden, um Chiralität in anderen Molekülen während der chemischen Synthese zu induzieren, was besonders wertvoll bei der Herstellung enantiomerenreiner Arzneimittel ist .
Eigenschaften
IUPAC Name |
1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOALOUQODWWGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004823 | |
| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-37-4 | |
| Record name | trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that atmospheric transformation significantly impacts the hazards associated with LCMs. Can you elaborate on the implications of this finding for trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl?
A1: The research highlights that while trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl itself might possess certain environmental risks, its transformation products, generated through atmospheric oxidation, could pose even greater hazards []. The study employed in silico models to predict the persistence, bioaccumulation potential, mobility, and toxicity of these transformation products. The results indicated that a significant portion of these products could be more persistent, bioaccumulative, and toxic compared to the parent compound. This implies that risk assessments focusing solely on the parent LCM might underestimate the actual environmental risks, emphasizing the need to consider the potential hazards posed by its atmospheric transformation products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




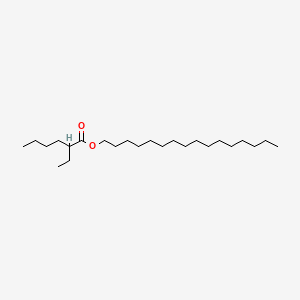
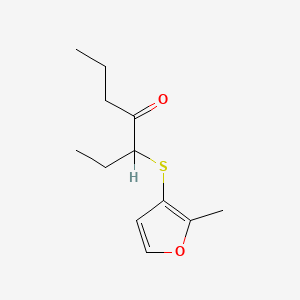




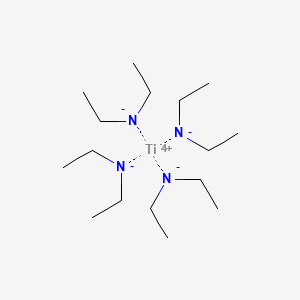

![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)
